molecular formula C16H13N3O B6067012 N-[(E)-1H-indol-2-ylmethylideneamino]benzamide

N-[(E)-1H-indol-2-ylmethylideneamino]benzamide

Cat. No.: B6067012
M. Wt: 263.29 g/mol
InChI Key: YRKLMEXCGMNAEY-GZTJUZNOSA-N
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Description

N-[(E)-1H-indol-2-ylmethylideneamino]benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety linked to a benzamide group through a methylene bridge, forming a Schiff base. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1H-indol-2-ylmethylideneamino]benzamide typically involves the condensation of indole-2-carboxaldehyde with benzamide in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cyclization reaction, which facilitates the formation of the indole ring and the subsequent condensation with benzamide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[(E)-1H-indol-2-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Indole oxides.

    Reduction: Indole amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(E)-1H-indol-2-ylmethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1H-indol-2-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The Schiff base structure allows for the formation of stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    N-[(E)-1H-indol-3-ylmethylideneamino]benzamide: A closely related compound with a different substitution pattern on the indole ring.

    Benzamide: The parent compound without the indole moiety.

Uniqueness: N-[(E)-1H-indol-2-ylmethylideneamino]benzamide is unique due to its Schiff base structure, which imparts distinct chemical and biological properties. The presence of both the indole and benzamide groups allows for diverse interactions with biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[(E)-1H-indol-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(12-6-2-1-3-7-12)19-17-11-14-10-13-8-4-5-9-15(13)18-14/h1-11,18H,(H,19,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLMEXCGMNAEY-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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